3-(methoxymethyl)-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-(methoxymethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWKHYHOBHUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features :
- Benzamide Core : The compound shares the benzamide backbone (C6H5CONR2) common in pharmaceuticals and organic synthesis intermediates .
- Methoxymethyl Group : The –CH2OCH3 substituent at the 3-position introduces both electron-donating (via methoxy) and steric effects, influencing solubility and reactivity .
- N,N-Dimethylamide: The dimethylamino group enhances lipophilicity and may serve as a directing group in metal-catalyzed C–H functionalization reactions .
Benzoyl Chloride Route : Reacting 3-(methoxymethyl)benzoyl chloride with dimethylamine.
Carbodiimide Coupling : Using reagents like EDC/HOBt with 3-(methoxymethyl)benzoic acid and dimethylamine .
Comparison with Similar Compounds
The following table and analysis compare 3-(methoxymethyl)-N,N-dimethylbenzamide with structurally related benzamides:
Key Comparative Insights:
Electronic and Steric Effects
- Methoxymethyl vs.
- Chloromethyl vs. Methoxymethyl : The –CH2Cl group () is more electrophilic, enabling nucleophilic substitution reactions, whereas –CH2OCH3 is less reactive but more stable under acidic conditions .
Preparation Methods
Acid Chloride Aminolysis
The most direct route involves reacting 3-(methoxymethyl)benzoyl chloride with dimethylamine. This method, derived from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution. In a typical procedure, 3-(methoxymethyl)benzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Dimethylamine gas is introduced under controlled conditions, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol, yielding 78–82% of the target compound.
Key Considerations :
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Excess dimethylamine (1.5–2.0 equivalents) minimizes side products like tertiary amine salts.
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Solvent choice significantly impacts reaction kinetics; polar aprotic solvents (e.g., THF, DCM) outperform ethers due to better solubility of intermediates.
Halogenation-Alkoxylation Tandem Synthesis
Electrophilic Aromatic Substitution
A two-step approach starts with N,N-dimethyl-3-methylbenzamide, which undergoes electrophilic halogenation at the methyl group’s para position. For example, using N-bromosuccinimide (NBS) in acetonitrile under UV light generates 3-(bromomethyl)-N,N-dimethylbenzamide. Subsequent methoxylation via nucleophilic substitution with sodium methoxide in methanol at 60°C achieves 87–94% yield.
Reaction Optimization :
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Halogenation : NXS (X = Cl, Br, I) reagents in acetonitrile at 40–50°C provide optimal regioselectivity.
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Alkoxylation : Alkali metal alkoxides (e.g., NaOMe, KOMe) in methanol or ethanol at reflux ensure complete substitution without esterification.
One-Pot Multistep Synthesis
Sequential Cyclization and Aminolysis
Building on methods for halogenated benzamides, 3-(methoxymethyl)-N,N-dimethylbenzamide can be synthesized in one pot from 2-amino-3-methylbenzoic acid. The process involves:
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Cyclization : Reaction with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
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Aminolysis : Treatment with aqueous dimethylamine to yield 3-methyl-N,N-dimethylbenzamide.
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Methoxymethylation : Direct reaction with paraformaldehyde and methanol under acidic conditions.
This method avoids intermediate isolation, achieving an overall yield of 89% with purity >98%.
Advantages :
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Reduced purification steps and solvent waste.
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Scalable to industrial production with minimal equipment modifications.
Catalytic Direct Methoxymethylation
Transition Metal-Catalyzed C–H Activation
Recent advances utilize palladium catalysts to introduce methoxymethyl groups directly onto N,N-dimethylbenzamide. For instance, employing Pd(OAc)₂ with a bidentate ligand (e.g., 1,10-phenanthroline) in the presence of methanol and tert-butyl hydroperoxide (TBHP) as an oxidant achieves 76% yield at 100°C.
Mechanistic Insight :
-
The catalyst activates the benzene ring’s C–H bond at the meta position, followed by insertion of a methoxymethyl radical generated in situ from methanol and TBHP.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use by grinding 3-methyl-N,N-dimethylbenzamide with paraformaldehyde and catalytic p-toluenesulfonic acid (PTSA). After 2 hours at 35 Hz, the product is obtained in 81% yield with 99.5% purity.
Sustainability Metrics :
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E-factor : 0.3 (vs. 5.2 for traditional methods).
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Energy consumption reduced by 60% compared to thermal methods.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | 78–82 | 97–99 | Simplicity, short reaction time | Requires toxic acid chloride |
| Halogenation-Alkoxy | 87–94 | 98–99.5 | High regioselectivity | Multiple purification steps |
| One-Pot Synthesis | 89 | >98 | Scalability, low waste | Sensitive to moisture |
| Catalytic C–H | 76 | 95–97 | Atom economy | High catalyst cost |
| Mechanochemical | 81 | 99.5 | Solvent-free, energy-efficient | Limited to small-scale production |
Q & A
Q. What are the recommended synthetic routes for 3-(methoxymethyl)-N,N-dimethylbenzamide, and what factors influence reaction efficiency?
The compound is synthesized via coupling reactions between 3-methoxybenzoyl chloride and dimethylamine derivatives. Triethylamine is typically used as a base to neutralize HCl byproducts, with dichloromethane as the solvent . Key factors affecting efficiency include:
- Stoichiometry : Excess dimethylamine ensures complete acylation, minimizing unreacted starting material.
- Moisture control : Hydrolysis of the acyl chloride intermediate must be avoided.
- Temperature : Room temperature is preferred to reduce side reactions (e.g., decomposition) .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H NMR confirms methoxymethyl (-OCH3) at δ 3.3–3.5 ppm and dimethylamide (-N(CH3)2) at δ 2.9–3.1 ppm. ¹³C NMR identifies the carbonyl carbon at ~167 ppm .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (methoxy C-O) validate functional groups .
- HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities; retention time consistency ensures purity .
Q. What safety precautions are necessary when handling this compound during synthesis?
Prior hazard assessments are critical:
- Thermal stability : Differential scanning calorimetry (DSC) data indicates decomposition above 150°C; avoid heating .
- Mutagenicity : Ames testing shows moderate risk (similar to benzyl chloride). Use fume hoods, nitrile gloves, and eye protection .
- Storage : Store at -20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?
Docking studies using crystal structures (e.g., bromodomain PDB: 6BQA) model interactions between the methoxymethyl group and hydrophobic binding pockets. Key steps:
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often stem from bioavailability or metabolic instability:
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methoxymethyl demethylation) .
- Prodrug design : Replace the methoxymethyl group with a tert-butyl ester to enhance plasma stability .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Q. How do structural modifications at the methoxymethyl group affect the compound’s pharmacokinetic properties?
Substituent changes alter key parameters:
- Hydrophobicity : Replacing methoxymethyl with trifluoromethyl (logP increase from 1.2 to 2.5) enhances blood-brain barrier penetration .
- Metabolic stability : Fluorinated groups reduce CYP450-mediated oxidation, prolonging half-life in rodent models .
- Solubility : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
Scale-up challenges include:
- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective batch processing .
- Process analytics : Implement inline FTIR to monitor reaction progress and detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
